N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE
Overview
Description
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with tert-butyl and trifluoromethyl groups, linked to a fluorobenzamide moiety through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the tert-butyl and trifluoromethyl groups, and subsequent coupling with the fluorobenzamide moiety. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The tert-butyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Thioether Linkage Formation: This involves the reaction of a thiol with an appropriate electrophile to form the thioether bond.
Coupling with Fluorobenzamide: The final step involves coupling the pyrimidine-thioether intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogenation catalysts
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorobenzamide groups may enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets through inhibition or activation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-4-chlorobenzamide
- N-(2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethyl)-4-bromobenzamide
Uniqueness
N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-4-FLUOROBENZAMIDE is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3OS/c1-17(2,3)13-10-14(18(20,21)22)25-16(24-13)27-9-8-23-15(26)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQGOHNBRTWYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCNC(=O)C2=CC=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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